molecular formula C9H12N2O4 B15308903 rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B15308903
M. Wt: 212.20 g/mol
InChI Key: RKPQQKQADVXVCA-PHDIDXHHSA-N
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Description

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system with two oxo groups and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are used for esterification or amidation reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with additional oxo groups.
  • Reduced derivatives with hydroxyl groups.
  • Ester or amide derivatives from substitution reactions.

Scientific Research Applications

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxylic acid: A simpler pyrazine derivative with similar chemical properties.

    2,3-Pyrazinedicarboxylic acid: Another pyrazine derivative with two carboxylic acid groups.

    Phenazine: A related compound with notable biological activities.

Uniqueness

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(7R,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c12-7-3-10-8(13)6-2-1-5(9(14)15)4-11(6)7/h5-6H,1-4H2,(H,10,13)(H,14,15)/t5-,6-/m1/s1

InChI Key

RKPQQKQADVXVCA-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)NCC(=O)N2C[C@@H]1C(=O)O

Canonical SMILES

C1CC2C(=O)NCC(=O)N2CC1C(=O)O

Origin of Product

United States

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